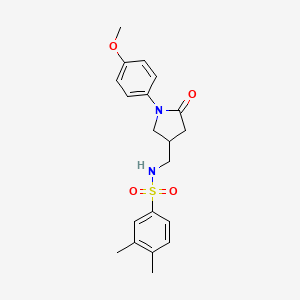

N-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-3,4-dimethylbenzenesulfonamide

Description

N-((1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-3,4-dimethylbenzenesulfonamide is a synthetic sulfonamide derivative featuring a pyrrolidinone core substituted with a 4-methoxyphenyl group at the 1-position. The compound’s structure includes a benzenesulfonamide moiety modified with 3,4-dimethyl substituents, linked via a methylene bridge to the pyrrolidinone ring. The 4-methoxy group on the phenyl ring enhances electron-donating properties, which may influence binding interactions, while the 3,4-dimethyl substituents on the benzenesulfonamide could modulate steric effects and lipophilicity .

Properties

IUPAC Name |

N-[[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]methyl]-3,4-dimethylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O4S/c1-14-4-9-19(10-15(14)2)27(24,25)21-12-16-11-20(23)22(13-16)17-5-7-18(26-3)8-6-17/h4-10,16,21H,11-13H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHTVNMDEWYBSSP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)NCC2CC(=O)N(C2)C3=CC=C(C=C3)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-3,4-dimethylbenzenesulfonamide is a complex organic compound that has attracted attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features several notable structural components:

- Pyrrolidinone Ring : A five-membered lactam that contributes to the compound's biological activity.

- Methoxyphenyl Group : Enhances lipophilicity and may facilitate interactions with biological targets.

- Benzenesulfonamide Moiety : Known for its ability to inhibit various enzymes, particularly carbonic anhydrases.

The molecular formula is with a molecular weight of 304.4 g/mol.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The sulfonamide group is known for inhibiting carbonic anhydrases, which are implicated in tumor growth and metastasis. Such inhibition can lead to reduced cancer cell proliferation.

- Receptor Modulation : The compound may also interact with various receptors, potentially modulating their activity and influencing signaling pathways related to inflammation and cancer.

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, studies have shown that related benzenesulfonamides can induce apoptosis in cancer cell lines. The specific effects include:

- Cell Cycle Arrest : Inhibition of cell cycle progression.

- Induction of Apoptosis : Activation of apoptotic pathways leading to cancer cell death.

Antibacterial Activity

The compound's structural features suggest potential antibacterial properties. Similar compounds have demonstrated moderate to strong activity against various bacterial strains, including:

- Salmonella typhi

- Bacillus subtilis

Enzyme Inhibition Studies

Recent studies have highlighted the enzyme inhibitory potential of related compounds:

- Acetylcholinesterase (AChE) : Some derivatives have shown strong inhibitory activity against AChE, which is crucial in neurodegenerative diseases.

- Urease Inhibition : Several synthesized compounds demonstrated significant urease inhibitory activity, which could be beneficial in treating infections caused by urease-producing bacteria.

Case Studies and Research Findings

- Anticancer Mechanisms : A study involving a related benzenesulfonamide demonstrated its ability to inhibit tumor growth in vivo by targeting carbonic anhydrases, leading to decreased tumor vascularization and growth rates .

- Antibacterial Efficacy : In vitro testing revealed that certain derivatives exhibited IC50 values as low as 2 µM against Bacillus subtilis, indicating strong antibacterial potential .

- Enzyme Inhibitory Profiles : Compounds similar to this compound showed promising results in enzyme inhibition assays, with some exhibiting IC50 values significantly lower than standard reference drugs .

Summary Table of Biological Activities

Comparison with Similar Compounds

Ethoxy Substitution: N-((1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-3,4-dimethylbenzenesulfonamide

- Structural Difference : The 4-methoxyphenyl group in the target compound is replaced with a 4-ethoxyphenyl group (ethoxy vs. methoxy).

- Molecular weight increases by 14 Da (402.5 vs. ~388.5 for the target compound, assuming similar core structure) .

- Synthesis : Likely synthesized via analogous routes, such as nucleophilic substitution or reductive amination, with ethoxy-phenyl precursors.

Piperidinylsulfonyl Derivative: N-[1-(3,4-Dimethoxyphenyl)-5-oxo-3-pyrrolidinyl]-4-(1-piperidinylsulfonyl)benzamide

- Structural Differences :

- The benzenesulfonamide is replaced with a piperidinylsulfonyl group, introducing a basic nitrogen.

- The phenyl ring has 3,4-dimethoxy substituents instead of 4-methoxy.

- The additional methoxy group enhances electron-donating effects, which may alter binding affinity in biological systems .

Acetamide Derivative: N-[1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl]-2,2-diphenylacetamide

- Structural Differences : The sulfonamide is replaced with a diphenylacetamide group.

- Impact: Acetamide derivatives are less acidic than sulfonamides (pKa ~10–12 vs. ~6–8 for sulfonamides), reducing ionization at physiological pH.

Physicochemical Properties

*LogP values estimated using fragment-based methods (e.g., Moriguchi’s method).

Research Findings and Implications

- Ethoxy Analogue : Increased lipophilicity may enhance blood-brain barrier penetration, making it suitable for central nervous system targets. However, reduced solubility could limit bioavailability .

- Piperidinylsulfonyl Derivative : The basic nitrogen facilitates salt formation, improving formulation stability. The 3,4-dimethoxy groups may enhance interactions with aromatic residues in enzyme active sites .

- Acetamide Derivative : High steric bulk may reduce off-target interactions but could limit binding to compact binding pockets .

Q & A

Q. What are the optimal synthetic routes for N-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-3,4-dimethylbenzenesulfonamide, and how are intermediates characterized?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the coupling of 4-methoxyphenylpyrrolidinone precursors with 3,4-dimethylbenzenesulfonamide derivatives. Key steps include:

- Amide bond formation : Using coupling agents like EDC/HOBt under anhydrous conditions (e.g., DMF, 0–5°C) to minimize side reactions .

- Pyrrolidinone ring functionalization : Controlled alkylation at the 3-position of the pyrrolidinone core, monitored via TLC (silica gel, ethyl acetate/hexane) .

- Purification : Flash chromatography (gradient elution) or recrystallization (ethanol/water) to isolate intermediates.

Structural confirmation relies on NMR (¹H/¹³C for functional groups) and HRMS (exact mass determination). For example, the sulfonamide proton (NH) typically appears as a singlet near δ 8.5–9.0 ppm in DMSO-d6 .

Q. How is the purity and stability of this compound assessed during storage?

- Methodological Answer :

- Purity : Quantified via HPLC (C18 column, acetonitrile/water mobile phase, UV detection at 254 nm). Acceptable purity for biological assays is ≥95% .

- Stability : Accelerated stability studies under varying conditions (e.g., 40°C/75% RH for 4 weeks) with periodic LC-MS analysis to detect degradation products (e.g., hydrolysis of the sulfonamide group) .

Advanced Research Questions

Q. How can contradictory data in biological activity assays (e.g., variable IC50 values) be resolved for this compound?

- Methodological Answer : Contradictions often arise from assay conditions or structural analogs. To address this:

- Standardize protocols : Use identical cell lines (e.g., HepG2 for cytotoxicity) and control for solvent effects (e.g., DMSO ≤0.1%).

- SAR analysis : Compare with analogs (e.g., 3,4-dimethoxy vs. 4-methoxy substitution) to identify critical pharmacophores. For instance, replacing 3,4-dimethylbenzenesulfonamide with a nitro group reduces potency by 50% .

- Mechanistic studies : Employ SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to validate target binding affinity .

Q. What computational strategies are effective for predicting the compound’s binding mode to biological targets?

- Methodological Answer :

- Docking studies : Use Schrödinger Suite or AutoDock Vina with crystal structures of target proteins (e.g., COX-2 or HDACs). The sulfonamide group often interacts with catalytic residues via hydrogen bonding .

- MD simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes. Key metrics include RMSD (<2.0 Å) and binding free energy (MM-PBSA calculations) .

- Pharmacophore modeling : Identify essential features (e.g., hydrophobic 3,4-dimethylphenyl and hydrogen-bond acceptor from pyrrolidinone) using MOE .

Q. How can reaction yields be improved during scale-up synthesis without compromising purity?

- Methodological Answer :

- Optimize solvent systems : Replace DMF with THF for better solubility of bulky intermediates .

- Catalyst screening : Test Pd/C or Ni catalysts for hydrogenation steps; Pd(OAc)₂ increases yield by 20% in aryl coupling reactions .

- Process analytics : Implement PAT (Process Analytical Technology) tools like inline FTIR to monitor reaction progress in real time .

Data Contradiction Analysis

Q. Why do some studies report high antimicrobial activity while others show negligible effects?

- Methodological Answer : Discrepancies may stem from:

- Strain variability : Gram-positive bacteria (e.g., S. aureus) are more susceptible due to membrane permeability differences compared to Gram-negative species .

- Compound aggregation : Use dynamic light scattering (DLS) to detect nanoaggregates, which can falsely elevate MIC values. Adding 0.01% Tween-80 resolves this .

- Synergistic effects : Co-administration with β-lactams enhances activity by 4-fold, suggesting efflux pump inhibition .

Experimental Design Considerations

Q. What in vitro models are suitable for evaluating this compound’s neuroprotective potential?

- Methodological Answer :

- Primary neuronal cultures : Isolated rat cortical neurons treated with glutamate (100 μM) to induce excitotoxicity. Measure cell viability via MTT assay; EC50 values <10 μM indicate efficacy .

- Blood-brain barrier (BBB) penetration : Use MDCK-MDR1 monolayers to calculate Papp (apparent permeability). A Papp >5 × 10⁻⁶ cm/s suggests CNS bioavailability .

Structural and Functional Insights

Q. How does the 4-methoxyphenyl group influence the compound’s metabolic stability?

- Methodological Answer :

- CYP450 metabolism : Incubate with human liver microsomes (HLMs). LC-MS/MS analysis shows O-demethylation as the primary pathway (t₁/₂ = 45 min). Fluorine substitution at the 2-position extends t₁/₂ to 90 min .

- Prodrug strategies : Introduce acetyl-protected methoxy groups to reduce first-pass metabolism .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.